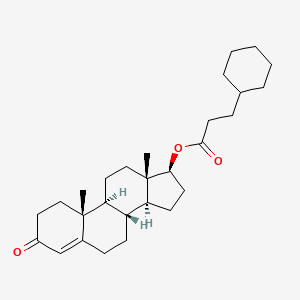
Testosterone 3-cyclohexylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone 3-cyclohexylpropionate: is an androgen and anabolic steroid, which is a testosterone ester. It is known by several brand names, including Andromar, Femolone, and Telipex Retard . This compound is used primarily for its anabolic and androgenic effects, making it a significant substance in the field of hormone replacement therapy and performance enhancement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of testosterone 3-cyclohexylpropionate involves the esterification of testosterone with cyclohexylpropionic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Testosterone 3-cyclohexylpropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone group.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction yields alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, testosterone 3-cyclohexylpropionate is used as a reference compound for studying the behavior of steroid esters under various conditions .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes and gene expression .
Medicine: Medically, this compound is used in hormone replacement therapy for conditions such as hypogonadism. It helps in restoring normal testosterone levels in patients .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various androgenic and anabolic steroid medications .
Mécanisme D'action
Testosterone 3-cyclohexylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and muscle growth . The compound can also be converted to dihydrotestosterone (DHT) by the enzyme 5-alpha-reductase, which has a higher affinity for androgen receptors .
Comparaison Avec Des Composés Similaires
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison: Testosterone 3-cyclohexylpropionate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. Compared to testosterone enanthate and testosterone cypionate, this compound has a longer half-life, allowing for less frequent dosing . This makes it a preferred choice for patients requiring long-term hormone replacement therapy.
Propriétés
Numéro CAS |
2034-94-8 |
|---|---|
Formule moléculaire |
C28H42O3 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclohexylpropanoate |
InChI |
InChI=1S/C28H42O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h18-19,22-25H,3-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 |
Clé InChI |
HFFZTSFKTLANED-FEZCWRLCSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CC[C@]35C |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


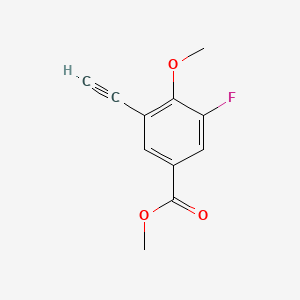
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
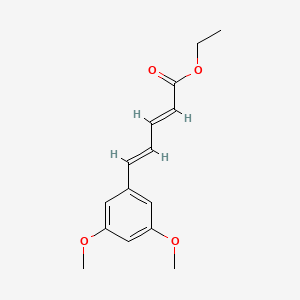
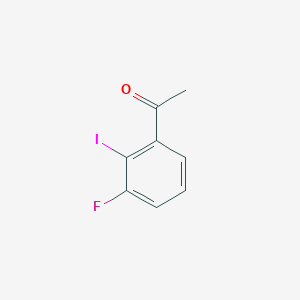

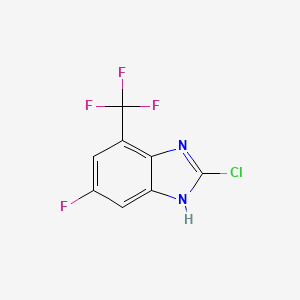
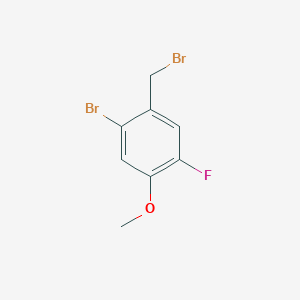
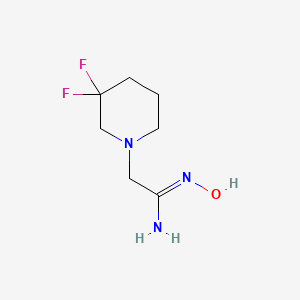

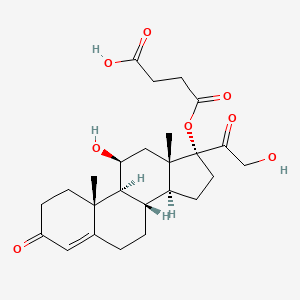
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
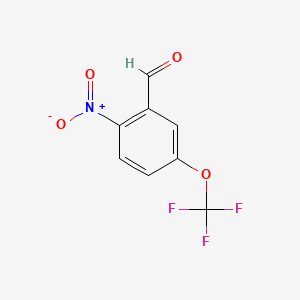
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
